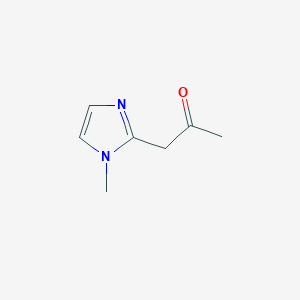

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

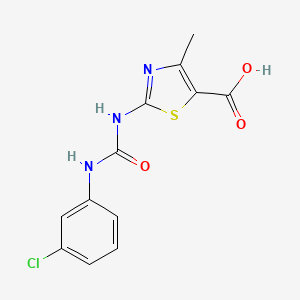

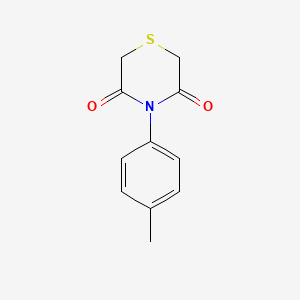

“1-(1-Methyl-1H-imidazol-2-yl)propan-2-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a liquid at room temperature .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .

Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-imidazol-2-yl)propan-2-one” can be represented by the InChI code: 1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3 . This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .

Physical And Chemical Properties Analysis

“1-(1-Methyl-1H-imidazol-2-yl)propan-2-one” is a liquid at room temperature . It has a molecular weight of 138.17 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Fluorescent Dye Intermediates

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one serves as an intermediate in the synthesis of fluorescent dyes. Researchers use it primarily for biological labeling and imaging studies. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing fluorescent probes and markers .

Enzyme Substrates for Activity Detection

This compound can function as an enzyme substrate for detecting the activity of specific fluorescent molecules. By incorporating 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one into enzyme assays, researchers can monitor enzymatic reactions and study enzyme kinetics. Its fluorescence properties enable sensitive detection and quantification of enzymatic activity .

Drug Synthesis and Catalysis

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one finds applications in drug synthesis. Medicinal chemists utilize its imidazole core to design and develop novel pharmaceutical compounds. Additionally, it can serve as a catalyst in various organic transformations, facilitating the formation of complex molecules.

Antimicrobial and Antiviral Research

Although specific studies on this compound are limited, its imidazole scaffold suggests potential antimicrobial and antiviral properties. Researchers may explore its derivatives for inhibiting bacterial growth, combating fungal infections, or targeting viral enzymes. Further investigations are needed to validate these applications .

Biological Activity Screening

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one derivatives could exhibit diverse biological activities. These may include antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Researchers can screen these derivatives against various biological targets to uncover novel therapeutic agents .

Chemical Biology and Medicinal Chemistry

Imidazole-containing compounds often serve as versatile tools in chemical biology and medicinal chemistry. Researchers can modify the imidazole ring to create libraries of analogs, exploring structure-activity relationships. Such studies contribute to drug discovery and optimization .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-(1-methylimidazol-2-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJEYITNZZVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one | |

CAS RN |

933747-36-5 |

Source

|

| Record name | 1-(1-methyl-1H-imidazol-2-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2534660.png)

![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)

![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)